molecular formula C12H16O2 B2620068 (4-tert-Butoxyphenyl)acetaldehyde CAS No. 1070165-29-5

(4-tert-Butoxyphenyl)acetaldehyde

Cat. No.: B2620068
CAS No.: 1070165-29-5
M. Wt: 192.258
InChI Key: ZVZGFQSVOPXTAK-UHFFFAOYSA-N
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Description

(4-tert-Butoxyphenyl)acetaldehyde is a chemical compound offered for research and development purposes. This aromatic aldehyde features a tert-butoxy substituent on its phenyl ring, a structural motif that can influence the compound's electronic properties and steric profile. As a result, it serves as a valuable intermediate in organic synthesis. Aldehydes, as a class, are known for their high reactivity due to the polarized carbon-oxygen double bond in their structure . This reactivity makes them versatile precursors in the development of more complex molecules. Researchers can utilize this compound in various reactions, including condensations and reductions, to create targets such as pharmaceuticals, fragrances, and functional materials. The specific research applications for this compound are derived from its structural characteristics and may include exploration in fragrance and flavor chemistry, given that aromatic aldehydes are commonly used to modify or create new scents and tastes . It may also be investigated for its potential biological activities, as some aldehydes have been studied for antimicrobial or other properties . Furthermore, it can act as a key building block in medicinal chemistry for the synthesis of novel compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. The high reactivity of aldehydes with biological molecules necessitates careful handling to prevent adverse health effects .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZGFQSVOPXTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-tert-Butoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-tert-butoxybenzyl alcohol with an oxidizing agent to form the corresponding aldehyde. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to avoid over-oxidation to the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 4-tert-butoxybenzyl alcohol using supported metal catalysts under controlled temperature and pressure conditions. This method ensures high yield and purity of the desired aldehyde.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-tert-Butoxybenzoic acid.

    Reduction: 4-tert-Butoxybenzyl alcohol.

    Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.

Scientific Research Applications

(4-tert-Butoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (4-tert-Butoxyphenyl)acetaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. It can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the tert-butoxy group can undergo hydrolysis under acidic conditions, releasing tert-butanol and the corresponding phenol.

Comparison with Similar Compounds

Benzaldehyde (C₆H₅CHO)

  • Molecular Weight : 106.12 g/mol
  • Substituent: None (simplest aromatic aldehyde).
  • Properties : Boiling point: 178–180°C; volatile, highly reactive in oxidation (e.g., forming benzoic acid).
  • Comparison : The absence of substituents in benzaldehyde results in higher volatility and faster reaction kinetics compared to (4-tert-Butoxyphenyl)acetaldehyde. The tert-butoxy group in the latter reduces volatility and may stabilize the aldehyde group through steric protection .

(4-Chlorophenyl)acetaldehyde (C₈H₇ClO)

  • Molecular Weight : 154.59 g/mol
  • Substituent : Chlorine (electron-withdrawing) at the para position.
  • Properties : Estimated boiling point: ~200°C; increased electrophilicity due to the inductive effect of chlorine.

(4-Methoxyphenyl)acetaldehyde (C₉H₁₀O₂)

  • Molecular Weight : 150.18 g/mol
  • Substituent : Methoxy (-OCH₃) at the para position.
  • Properties : Boiling point: ~210°C; moderate solubility in polar solvents due to the methoxy group.
  • Comparison : While both methoxy and tert-butoxy groups are electron-donating, the tert-butoxy group introduces significant steric hindrance, reducing reaction rates in crowded environments (e.g., enzymatic binding or catalytic processes) .

Physical and Chemical Properties

Volatility and Boiling Points

  • Acetaldehyde (CH₃CHO) : Boiling point: 20.1°C; highly volatile .
  • This compound : Expected to have a significantly higher boiling point (>200°C) due to increased molecular weight and reduced volatility from the bulky tert-butoxy group.
  • Key Trend : Substituent size and polarity influence volatility. Chloro and methoxy derivatives exhibit higher boiling points than benzaldehyde but lower than this compound due to the latter’s larger substituent .

Solubility

  • This compound : Likely exhibits low water solubility but high solubility in organic solvents (e.g., dichloromethane, ethyl acetate) due to the hydrophobic tert-butoxy group.
  • Benzaldehyde : Slightly soluble in water (0.6 g/100 mL); miscible with organic solvents.
  • Comparison: The tert-butoxy group enhances lipophilicity, making this compound more suitable for non-aqueous reaction systems compared to polar analogs like (4-methoxyphenyl)acetaldehyde .

Reactivity

  • Electrophilic Substitution : The tert-butoxy group deactivates the aromatic ring via electron donation, directing electrophiles to meta positions. In contrast, chloro substituents activate the ring toward electrophilic attack at ortho/para positions .
  • Aldehyde Group Reactivity : Steric hindrance from the tert-butoxy group may slow nucleophilic additions (e.g., Grignard reactions) compared to less hindered analogs like benzaldehyde.

Health and Environmental Considerations

  • Acetaldehyde: Classified as a carcinogen (Group 1 by IARC) with acute toxicity; prevalent in indoor environments due to combustion and tobacco smoke .
  • Environmental persistence may be higher due to reduced biodegradation rates .

Research Findings and Gaps

  • Substituent Effects : Para-substituted phenylacetaldehydes exhibit predictable trends in boiling points and reactivity, but quantitative data for tert-butoxy derivatives remain scarce .
  • Environmental Impact : While acetaldehyde is well-studied indoors , the environmental fate of its tert-butoxy analog requires further investigation.
  • Toxicity Profiles: Comparative studies on the carcinogenicity of aromatic aldehydes with bulky substituents are needed to assess workplace safety .

Biological Activity

(4-tert-Butoxyphenyl)acetaldehyde, a compound with the chemical formula C12H16O2, is a substituted aldehyde that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound includes a phenyl ring with a tert-butoxy group and an acetaldehyde functional group. The presence of the bulky tert-butoxy substituent influences both the compound's reactivity and its biological interactions.

Chemical Structure

C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_{2}

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results suggest that this compound could be a candidate for further development in antimicrobial therapies.

Anticancer Potential

In vitro studies have explored the anticancer potential of this compound against several human cancer cell lines. The compound was tested on lung (A549), breast (MCF-7), and liver (HepG2) cancer cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
A54915.5
MCF-722.3
HepG218.7

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells, suggesting a potential therapeutic application in oncology.

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets, including enzymes and receptors. It is hypothesized that the compound may inhibit key metabolic pathways in bacteria and cancer cells, leading to reduced viability.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various aldehydes, including this compound, found that it significantly inhibited the growth of Gram-positive bacteria more effectively than Gram-negative bacteria due to differences in cell wall structure.
  • Anticancer Studies : A recent investigation into the effects of this compound on glioblastoma cells revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

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